molecular formula C14H14O2S B14467371 2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol CAS No. 65962-17-6

2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol

Cat. No.: B14467371
CAS No.: 65962-17-6
M. Wt: 246.33 g/mol
InChI Key: WNHMSAIGVMGNHS-UHFFFAOYSA-N
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Description

2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol is an organic compound that features both phenylsulfanyl and phenoxy groups attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-(phenylsulfanyl)phenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the phenol and the ethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylsulfanyl group can be reduced to a thiol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[4-(Phenylsulfanyl)phenoxy]acetaldehyde or 2-[4-(Phenylsulfanyl)phenoxy]acetone.

    Reduction: Formation of 2-[4-(Phenylthiol)phenoxy]ethan-1-ol.

    Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.

Scientific Research Applications

2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol exerts its effects depends on its interaction with molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: Similar structure but lacks the phenylsulfanyl group.

    4-(Phenylsulfanyl)phenol: Contains the phenylsulfanyl group but lacks the ethan-1-ol backbone.

    Phenoxyacetic acid: Contains the phenoxy group but has a carboxylic acid functional group instead of the hydroxyl group.

Uniqueness

2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol is unique due to the presence of both phenylsulfanyl and phenoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

CAS No.

65962-17-6

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

2-(4-phenylsulfanylphenoxy)ethanol

InChI

InChI=1S/C14H14O2S/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2

InChI Key

WNHMSAIGVMGNHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)OCCO

Origin of Product

United States

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